molecular formula C17H17N3O5S B2527620 N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1171906-11-8

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2527620
CAS No.: 1171906-11-8
M. Wt: 375.4
InChI Key: BNSFCYHIGCIZQT-UHFFFAOYSA-N
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Description

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C17H17N3O5S and its molecular weight is 375.4. The purity is usually 95%.
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Biological Activity

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a compound that exhibits a range of biological activities due to its unique chemical structure. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of 1,3,4-oxadiazole derivatives. The structural formula is as follows:

C14H16N4O4S\text{C}_{14}\text{H}_{16}\text{N}_{4}\text{O}_{4}\text{S}

This structure includes an ethylsulfonyl group attached to a phenyl ring, a 1,3,4-oxadiazole moiety, and a dimethylfuran carboxamide. These functional groups contribute significantly to its biological activity.

1. Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that various oxadiazole derivatives demonstrated potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

2. Antiviral Activity

The antiviral potential of oxadiazole derivatives has been explored in the context of dengue virus infections. A series of studies have shown that specific oxadiazole analogues can inhibit the activity of dengue viral polymerase with submicromolar efficacy . This suggests that this compound may also possess similar antiviral properties.

3. Anti-inflammatory Effects

Oxadiazole derivatives have been investigated for their anti-inflammatory activities. For instance, certain compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis . This could position this compound as a potential therapeutic agent for inflammatory conditions.

The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds with 1,3,4-oxadiazole scaffolds often act as enzyme inhibitors. For example, they may inhibit COX enzymes or viral polymerases by binding to the active sites and preventing substrate access.
  • Membrane Disruption : The sulfonyl group may enhance the lipophilicity of the compound, allowing it to integrate into bacterial membranes and disrupt their integrity.

Case Study 1: Antibacterial Efficacy

A study conducted by Dhumal et al. (2016) evaluated a series of oxadiazole derivatives for their antibacterial activity against Mycobacterium bovis. The most effective compounds exhibited minimum inhibitory concentrations (MICs) ranging from 4–8 µM . This suggests that similar derivatives could be developed from this compound.

Case Study 2: Antiviral Potential

In another investigation focusing on dengue virus polymerase inhibitors, several oxadiazole analogues were synthesized and tested. The most potent compounds showed IC50 values in the low nanomolar range against all four dengue virus serotypes . This finding indicates a promising avenue for further exploration of this compound in antiviral drug development.

Properties

IUPAC Name

N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-4-26(22,23)13-7-5-12(6-8-13)16-19-20-17(25-16)18-15(21)14-9-10(2)24-11(14)3/h5-9H,4H2,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSFCYHIGCIZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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